molecular formula C9H9BrO3 B8630996 6-bromo-8-methoxy-4H-benzo[1,3]dioxine CAS No. 951795-65-6

6-bromo-8-methoxy-4H-benzo[1,3]dioxine

Cat. No.: B8630996
CAS No.: 951795-65-6
M. Wt: 245.07 g/mol
InChI Key: HZCNUYLLXDNWFE-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-4H-benzo[1,3]dioxine is a functionalized benzodioxine derivative offered as a key synthetic intermediate for research and development. The benzo[1,3]dioxine scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry, serving as an active core in molecules with diverse biological profiles . This compound is specifically engineered for further functionalization, with the bromo substituent providing a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel chemical libraries. The methoxy group can further influence the compound's electronic properties and be utilized in synthetic transformations. Researchers employ this and similar benzodioxine derivatives as critical precursors in the synthesis of more complex molecules for investigating new topoisomerase inhibitors, cytotoxic agents, and crop protection agents . Its structural motif is significant in developing compounds for luminescent applications due to tunable photophysical properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

951795-65-6

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

6-bromo-8-methoxy-4H-1,3-benzodioxine

InChI

InChI=1S/C9H9BrO3/c1-11-8-3-7(10)2-6-4-12-5-13-9(6)8/h2-3H,4-5H2,1H3

InChI Key

HZCNUYLLXDNWFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCOC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine

This compound (CAS 190661-82-6) shares the same bromo and methoxy substituents but differs in ring structure (1,4-dioxine vs. 1,3-dioxine) and substituent positions.

  • Molecular Weight : 245.07 g/mol (vs. ~247–249 g/mol estimated for the target compound).
  • Ring Conformation : The 1,4-dioxine ring may exhibit distinct puckering dynamics compared to 1,3-dioxine, affecting stability and intermolecular interactions .
  • Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its electron-deficient aromatic core, which facilitates nucleophilic aromatic substitution .
Table 1: Structural Comparison
Property 6-Bromo-8-methoxy-4H-benzo[1,3]dioxine 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine
Ring System Benzo[1,3]dioxine Benzo[1,4]dioxine
Substituent Positions 6-Br, 8-OMe 5-Br, 8-OMe
Molecular Weight ~247–249 g/mol (estimated) 245.07 g/mol
Key Applications Under investigation Pharmaceuticals, agrochemicals

Functional Analogs: Benzodithiazine and Fluorinated Dioxines

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8)
  • Structure : Features a benzodithiazine core with bromine and methoxy-like (hydroxy) substituents.
  • Synthesis : Achieved 92% yield via condensation reactions, highlighting the reactivity of brominated aldehydes in forming hydrazone linkages .
  • Properties : IR and NMR data indicate strong hydrogen bonding (OH stretch at 3235 cm⁻¹) and conjugation (C=N stretch at 1610 cm⁻¹), which may differ from the target compound due to the dithiazine sulfone group .
Fluorinated Hexahydropyrano[3,2-d][1,3]dioxine (Compound 9)
  • Structure: Contains a fluorinated pyrano-dioxine ring, synthesized for nuclear medicine applications.
  • Synthesis : Involves sodium hydride and chloromethyl ethyl ether, suggesting compatibility of dioxine rings with electrophilic reagents under anhydrous conditions .

Environmental and Toxicological Considerations

Comparison with Chlorinated Dioxins (e.g., TCDD)

  • Structure: TCDD is a polychlorinated dibenzo-p-dioxin, contrasting with the monobromo-monmethoxy substitution of the target compound.
  • Toxicity : TCDD is highly toxic (LD50 ~0.022 mg/kg in rats), whereas brominated dioxines are less studied but likely less persistent due to weaker C-Br bonds vs. C-Cl .
Table 2: Environmental Properties
Property This compound TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin)
Halogen Substituents 1 Br 4 Cl
Vapor Pressure Not reported 0.000002 mm Hg at 25°C
Water Solubility Likely low Slightly soluble
Toxicity Profile Unknown Extremely toxic (carcinogen)

Preparation Methods

Copper-Mediated Cyclization with Acetylenic Esters

A widely adopted strategy involves the reaction of 2-hydroxy-5-methoxybenzoic acid with acetylenic esters under Cu(I) catalysis. For example, Bhaskaran et al. demonstrated that treating 2-hydroxy-5-methoxybenzoic acid with diethyl acetylene dicarboxylate in acetonitrile with CuI (1 equiv) and NaHCO₃ (1.2 equiv) at 80°C for 24 hours yields 4H-benzo[d]dioxin-4-one intermediates. Subsequent bromination using N-bromosuccinimide (NBS) in CCl₄ introduces the bromo group at the 6-position, achieving 72–78% yields.

Key Data:

Starting MaterialReagentsConditionsYield (%)
2-Hydroxy-5-methoxybenzoic acidDiethyl acetylene dicarboxylate, CuI, NaHCO₃80°C, 24 h88
4H-Benzo[d]dioxin-4-oneNBS, CCl₄RT, 2 h75

Halogenation of Preformed Benzodioxine Cores

Direct Bromination Using Molecular Bromine

Patents describe bromination of 8-methoxy-4H-benzodioxine with Br₂ in dichloromethane at 0°C. This method selectively substitutes the 6-position due to the electron-donating methoxy group’s directing effects. Yields range from 65–70%, though side products like 5-bromo isomers may form (~10%).

Optimization Insight:

  • Temperature Control: Bromination at subzero temperatures minimizes di-substitution.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve regioselectivity.

Methoxy Group Introduction via Alkylation

Nucleophilic Substitution on Brominated Intermediates

A reverse approach involves synthesizing 6-bromo-4H-benzodioxine first, followed by methoxylation. For instance, treatment of 6-bromo-8-nitro-4H-benzodioxine with sodium methoxide in methanol under reflux replaces the nitro group with methoxy, yielding 65% product.

Limitations:

  • Nitro group reduction competes with substitution, requiring careful stoichiometry.

  • High temperatures (>100°C) promote side reactions.

One-Pot Sequential Functionalization

Tandem Cyclization-Bromination-Alkoxylation

A patent by Zhuochun et al. details a streamlined protocol:

  • Cyclization: Methyl 4-hydroxy-3-(hydroxymethyl)benzoate reacts with 2,2-dimethoxypropane in acetone/H₂SO₄ to form the benzodioxine core.

  • Bromination: NBS in CCl₄ at 0°C introduces bromine at the 6-position.

  • Methoxylation: Methyl iodide and K₂CO₃ in DMF substitute a hydroxyl group with methoxy (82% overall yield).

Advantages:

  • Avoids isolation of intermediates.

  • Scalable for industrial production.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Although less common, Pd-mediated coupling enables precise functionalization. For example, 6-bromo-8-methoxy-4H-benzodioxine can be synthesized via coupling of 8-methoxy-4H-benzodioxine-6-boronic acid with bromobenzene derivatives. Yields reach 60–68% using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

Challenges:

  • Boronic acid precursors require multi-step synthesis.

  • Competing proto-deborylation reduces efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-8-methoxy-4H-benzo[1,3]dioxine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted salicylic acid derivatives and acetylenic esters, as demonstrated in protocols for analogous benzo[1,3]dioxin-4-one systems . Optimize yields by adjusting catalyst loading (e.g., triethylamine), reaction temperature (80–100°C), and solvent polarity (e.g., acetonitrile vs. DMF). Monitor intermediates using TLC and characterize final products via melting point analysis and spectroscopic techniques.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Identify the methoxy group (δ 3.8–4.0 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect (e.g., deshielded peaks at δ 6.6–7.2 ppm) .
  • 13C NMR : Assign the carbonyl carbon (δ 160–170 ppm) and quaternary carbons adjacent to bromine (δ 110–120 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 259.05 for the parent ion) and fragmentation patterns indicative of bromine loss (e.g., m/z 178–180) .

Q. What are the key considerations when selecting purification methods for this compound based on its physicochemical properties?

  • Methodological Answer : Use recrystallization with polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences caused by bromine’s hydrophobicity. For complex mixtures, employ silica gel chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for brominated benzodioxine derivatives across different studies?

  • Methodological Answer : Standardize experimental conditions (deuterated solvent, concentration, internal reference). Cross-validate assignments using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with crystallographic data (e.g., X-ray diffraction of analogous compounds) to confirm spatial arrangements of substituents .

Q. What strategies are recommended for designing catalytic systems to improve regioselectivity in benzodioxine functionalization reactions?

  • Methodological Answer :

  • Transition Metal Catalysis : Use Pd(0) or Cu(I) catalysts with phosphine ligands to direct cross-coupling reactions at the bromine site .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the methoxy group.
  • Computational Guidance : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and optimize ligand design .

Q. How should researchers approach the computational modeling of electronic effects induced by bromine and methoxy substituents in benzodioxine derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and electrostatic potential surfaces. Bromine’s electron-withdrawing effect reduces electron density at the 6-position, while methoxy donates electrons to the 8-position .
  • Docking Studies : For pharmacological applications, simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on halogen-bonding motifs .

Q. What experimental evidence supports the proposed degradation pathways of this compound under various pH conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Acidic Conditions (pH 2) : Monitor demethylation via LC-MS (loss of methoxy group, m/z –15).
  • Basic Conditions (pH 12) : Track hydrolysis of the dioxine ring using FT-IR (disappearance of C-O-C stretches at 1250 cm⁻¹) .

Data-Driven Research Considerations

Q. How can researchers reconcile discrepancies in reported biological activity data for brominated benzodioxines across cell lines?

  • Methodological Answer : Standardize assays using ISO-certified cell lines (e.g., HeLa, MCF-7) and control for metabolic interference (e.g., CYP450 inhibition). Validate cytotoxicity via MTT assays with EC50 values reported in triplicate. Cross-reference with toxicogenomic databases (e.g., EPA CompTox) to identify structure-activity relationships .

Safety and Compliance

Q. What safety protocols are essential when handling brominated benzodioxine derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine-containing vapors.
  • Waste Disposal : Neutralize residues with sodium thiosulfate before disposal in halogenated waste containers .

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